Tert-butyl N-[2-amino-1-(2-bromophenyl)ethyl]carbamate
Description
Properties
IUPAC Name |
tert-butyl N-[2-amino-1-(2-bromophenyl)ethyl]carbamate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H19BrN2O2/c1-13(2,3)18-12(17)16-11(8-15)9-6-4-5-7-10(9)14/h4-7,11H,8,15H2,1-3H3,(H,16,17) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LNVIRRHSAVJUJU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC(CN)C1=CC=CC=C1Br | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H19BrN2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
315.21 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1903493-07-1 | |
| Record name | tert-butyl N-[2-amino-1-(2-bromophenyl)ethyl]carbamate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl N-[2-amino-1-(2-bromophenyl)ethyl]carbamate typically involves multiple steps, including amination, reduction, esterification, and condensation. One common synthetic route starts with the reaction of 2-bromoacetophenone with tert-butyl carbamate in the presence of a base such as sodium hydride. This is followed by the reduction of the resulting intermediate using a reducing agent like lithium aluminum hydride. The final step involves the protection of the amino group using tert-butyl chloroformate .
Industrial Production Methods
Industrial production of this compound often involves similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, industrial methods may employ alternative reagents and catalysts to optimize the reaction conditions and reduce costs.
Chemical Reactions Analysis
Types of Reactions
Tert-butyl N-[2-amino-1-(2-bromophenyl)ethyl]carbamate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur at the bromine atom, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents.
Substitution: Nucleophiles such as amines, thiols, and alkoxides.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can lead to the formation of corresponding oxides, while reduction can yield amines or alcohols. Substitution reactions can produce a variety of substituted carbamates.
Scientific Research Applications
Tert-butyl N-[2-amino-1-(2-bromophenyl)ethyl]carbamate has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules and pharmaceuticals.
Biology: The compound can be used in the study of enzyme inhibition and protein interactions.
Medicine: It serves as a precursor in the synthesis of drugs and therapeutic agents.
Industry: The compound is used in the production of agrochemicals, dyes, and other industrial chemicals.
Mechanism of Action
The mechanism of action of tert-butyl N-[2-amino-1-(2-bromophenyl)ethyl]carbamate involves its interaction with specific molecular targets. The compound can act as an inhibitor of certain enzymes, affecting their activity and function. The bromophenyl group plays a crucial role in binding to the active site of the target enzyme, while the amino group can form hydrogen bonds with surrounding residues. This interaction can lead to the inhibition of enzyme activity and subsequent biological effects .
Comparison with Similar Compounds
Table 1: Comparative Analysis of Tert-butyl Carbamate Derivatives
Key Observations
Substituent Position :
- Ortho-substituted derivatives (e.g., 2-bromo or 2-chloro) exhibit steric hindrance, slowing reactions like SN2 but favoring cross-coupling pathways .
- Meta- or para-substituents (e.g., 3-bromo or 4-methoxy) enhance electronic delocalization, improving stability in intermediates .
Electronic Effects :
- Electron-withdrawing groups (Br, Cl) increase electrophilicity, aiding nucleophilic aromatic substitution.
- Electron-donating groups (OCH₃, N(CH₃)₂) stabilize carbocation intermediates in Boc deprotection .
Biological Relevance :
- Ethyl or methoxy substituents improve lipid solubility, critical for blood-brain barrier penetration in CNS-targeting drugs .
- Bromine’s role in radiolabeling (e.g., PET imaging) is inferred from analogs in radiopharmaceutical synthesis .
Synthetic Yields :
- Chloro-substituted derivatives achieve ~77% yield in benzimidazolone syntheses, while bromo analogs may require optimized conditions due to heavier atom effects .
Biological Activity
Tert-butyl N-[2-amino-1-(2-bromophenyl)ethyl]carbamate is a compound of significant interest in medicinal chemistry due to its unique structural features and potential biological activities. This article provides a comprehensive overview of its biological activity, mechanisms of action, and research applications, supported by data tables and case studies.
Chemical Structure and Properties
The compound has the molecular formula and a molecular weight of 315.20 g/mol. Its structure includes a tert-butyl group, an amino group, and a bromophenyl moiety, which contribute to its reactivity and biological interactions. The presence of these functional groups allows for various chemical transformations, making it a versatile building block in organic synthesis.
This compound exhibits its biological effects primarily through:
- Hydrogen Bonding : The amino group can form hydrogen bonds with biological macromolecules, enhancing its interaction with enzymes and receptors.
- Hydrophobic Interactions : The bromophenyl group facilitates hydrophobic interactions, which can modulate the activity of various proteins.
These interactions are critical for the compound's role in enzyme inhibition and protein interactions, which are essential in therapeutic applications.
Biological Activity
Research indicates that this compound has several biological activities:
-
Enzyme Inhibition : The compound has been studied for its potential to inhibit specific enzymes involved in metabolic pathways. For instance, it has been shown to inhibit tubulin polymerization, which is crucial for cell division and cancer progression.
Compound IC50 (µM) Target This compound 0.56 Tubulin - Antiproliferative Effects : In vitro studies demonstrated that it exhibits antiproliferative activity against various cancer cell lines. For example, it showed significant cytotoxicity against human myeloid leukemia cells (HL-60) with an IC50 value indicating potent activity.
Case Studies
-
Inhibition of Tubulin Polymerization : A study evaluated the effects of this compound on tubulin polymerization. The results indicated that this compound inhibited tubulin assembly by approximately 65%, comparable to known inhibitors like CA-4.
- Experimental Setup : Cells were treated with varying concentrations of the compound, and flow cytometry was used to assess cell cycle alterations.
- Results : Treated cells exhibited increased nuclear condensation, suggesting apoptosis induction.
- Molecular Docking Studies : Molecular modeling studies have been conducted to predict the binding affinity of this compound to target proteins. These studies provide insights into how structural modifications could enhance its biological activity.
Applications in Research
This compound has diverse applications across several fields:
- Medicinal Chemistry : It serves as a precursor in the synthesis of novel therapeutic agents targeting cancer and infectious diseases.
- Biological Studies : The compound is used to explore enzyme mechanisms and protein interactions, contributing to the understanding of biochemical pathways.
Q & A
Q. What are the standard synthetic routes for Tert-butyl N-[2-amino-1-(2-bromophenyl)ethyl]carbamate?
The compound is typically synthesized via reaction of 2-bromo-substituted phenyl ethylamine with tert-butyl chloroformate (Boc anhydride) in the presence of a base like triethylamine. Anhydrous conditions and controlled temperatures (0–25°C) are critical to avoid side reactions. Yield optimization often involves stoichiometric adjustments and inert atmosphere maintenance .
| Reagent | Role | Optimal Conditions |
|---|---|---|
| tert-Butyl chloroformate | Carbamate group introducer | 0–25°C, anhydrous solvent |
| Triethylamine | Base (neutralizes HCl) | 1.1–1.2 equivalents |
Q. How is the compound characterized for purity and structural confirmation?
Q. What safety precautions are recommended during handling?
While specific toxicity data for this compound is limited, structural analogs suggest avoiding inhalation/ingestion. Use PPE (gloves, goggles), work in a fume hood, and store at 2–8°C under nitrogen to prevent decomposition .
Advanced Research Questions
Q. How can reaction yields be optimized in large-scale syntheses?
Continuous flow reactors improve scalability by enhancing heat/mass transfer. Parameters to optimize:
- Residence time : 10–30 minutes.
- Solvent : Dichloromethane or THF for solubility.
- Catalyst : DMAP (4-dimethylaminopyridine) accelerates carbamate formation .
| Parameter | Optimal Range | Impact on Yield |
|---|---|---|
| Temperature | 20–25°C | Higher than 30°C increases side reactions |
| Solvent polarity | Low-to-medium | Prevents Boc-group hydrolysis |
Q. What strategies resolve contradictions in biological activity data across studies?
Discrepancies in enzyme inhibition assays (e.g., IC₅₀ variability) may arise from:
- Assay conditions : pH, ionic strength, or co-solvents (e.g., DMSO).
- Protein source : Species-specific isoform differences. Validate findings using orthogonal methods (SPR, ITC) and replicate studies in multiple cell lines .
Q. How does the 2-bromophenyl group influence interactions with biological targets?
The bromine atom enhances hydrophobic interactions in enzyme active sites (e.g., kinase ATP pockets). Computational docking (AutoDock Vina) and MD simulations predict binding modes, while mutagenesis studies validate critical residues .
| Target | Interaction Type | Key Residues |
|---|---|---|
| Kinase X | Halogen bonding with Leu123 | Bromine–π interaction |
| Protease Y | Van der Waals contacts | Phe156, Val189 |
Q. What are the limitations of using this compound in proteolysis-targeting chimera (PROTAC) design?
- Steric hindrance : The tert-butyl group may reduce linker flexibility.
- Metabolic stability : Susceptibility to esterase-mediated cleavage in vivo. Solutions: Introduce fluorine atoms or replace Boc with alternative protecting groups (e.g., Fmoc) .
Methodological Recommendations
- Crystallography : Use SHELXL for refinement and ORTEP-III for visualization to resolve chiral centers .
- Biological Assays : Pair enzymatic assays with cellular thermal shift assays (CETSA) to confirm target engagement .
Data Contradictions and Resolutions
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
